N-(dibenzo[b,d]furan-3-yl)-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide (non-preferred name)
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Overview
Description
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6650~2,7~0~9,14~0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE is a complex organic compound that features a dibenzofuran moiety fused with a pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE typically involves multi-step organic synthesis. The initial step often includes the preparation of the dibenzofuran core through electrophilic reactions such as halogenation and Friedel-Crafts reactions
Industrial Production Methods
Industrial production of this compound may involve the use of metal complex catalysis to enhance reaction efficiency and yield. The process typically includes the use of high-purity reagents and controlled reaction conditions to ensure the formation of the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-DIBENZO[B,D]FURAN-3-YL-N~1~-{[16,18-DIOXO-17-AZAPENTACYCLO[6.6.5.0~2,7~.0~9,14~.0~15,19~]NONADECA-2,4,6,9(14),10,12-HEXAEN-17-YL]METHYL}ACETAMIDE has several scientific research applications, including:
Properties
Molecular Formula |
C33H24N2O4 |
---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-N-[(16,18-dioxo-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaen-17-yl)methyl]acetamide |
InChI |
InChI=1S/C33H24N2O4/c1-18(36)34(19-14-15-21-20-8-6-7-13-26(20)39-27(21)16-19)17-35-32(37)30-28-22-9-2-3-10-23(22)29(31(30)33(35)38)25-12-5-4-11-24(25)28/h2-16,28-31H,17H2,1H3 |
InChI Key |
MLRGUHDJDQDCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CN1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35)C6=CC7=C(C=C6)C8=CC=CC=C8O7 |
Origin of Product |
United States |
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